N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide” were not found, related compounds have been synthesized using various methods. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . Direct fluorosulfonylation with fluorosulfonyl radicals has also been used as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of “this compound” includes a fluorophenyl group attached to a sulfanyl group, which is then attached to a methyl group. This structure is further connected to a phenyl group and a benzenecarboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .Scientific Research Applications
Synthesis and Properties of Novel Polyamides :
- Research led by Hsiao and Chang (1996) focused on the synthesis of high-molecular-weight polyamides using a similar compound. These polyamides were found to be amorphous, soluble in polar solvents, and capable of forming tough, flexible, transparent films. Their high thermal stability was noted.
Radioligands for Peripheral Benzodiazepine Receptors :
- A study by Matarrese et al. (2001) discussed the synthesis of novel quinoline-2-carboxamide derivatives, structurally related to N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide, for potential use in positron emission tomography (PET) imaging of peripheral benzodiazepine receptors.
Antipathogenic Activity of Thiourea Derivatives :
- Research by Limban, Marutescu, and Chifiriuc (2011) investigated acylthioureas, which share structural similarities, for their interaction with bacterial cells. They found significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus.
Radioprotective Activity of Fluorine-Containing Amides :
- A study by Vasil'eva and Rozhkov (1992) synthesized compounds similar to this compound and evaluated their radioprotective activity.
Carbonic Anhydrase Inhibitors for Glaucoma :
- The work of Tuğrak et al. (2020) focused on synthesizing benzamide derivatives as inhibitors of human carbonic anhydrase, a target protein in glaucoma. Their findings suggest potential applications in glaucoma treatment.
Synthesis of 1H-Indoles :
- Kobayashi et al. (2013) developed an efficient method for synthesizing 2-sulfanyl-3-sulfinyl-1H-indoles, using precursors structurally related to the compound .
Safety and Hazards
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNOS/c21-17-8-12-19(13-9-17)24-14-15-6-10-18(11-7-15)22-20(23)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVAWOVIJLKWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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